The Theranostic Mechanism of DPI-4452: A Technical Guide to a First-in-Class CAIX-Targeting Peptide
The Theranostic Mechanism of DPI-4452: A Technical Guide to a First-in-Class CAIX-Targeting Peptide
For Immediate Release
An in-depth analysis of DPI-4452 reveals its novel mechanism of action as a high-affinity, selective ligand for Carbonic Anhydrase IX (CAIX), a transmembrane protein highly expressed in a variety of solid tumors. This technical guide provides a comprehensive overview of DPI-4452's core functionality, supported by quantitative data, detailed experimental methodologies, and visual representations of its operational pathways, intended for researchers, scientists, and professionals in drug development.
Core Mechanism of Action: Precision Targeting of Carbonic Anhydrase IX
DPI-4452 is a first-in-class cyclic peptide meticulously engineered to bind with high affinity and selectivity to Carbonic Anhydrase IX (CAIX).[1][2] CAIX is a cell surface glycoprotein (B1211001) that is overexpressed in numerous cancers, including clear cell renal cell carcinoma (ccRCC), colorectal cancer (CRC), and pancreatic ductal adenocarcinoma (PDAC), often in response to hypoxic conditions within the tumor microenvironment.[1][3][4][5][6][7] Its expression in healthy tissues is notably restricted, making it an attractive target for cancer-specific therapies.[3][5][6][7]
The fundamental mechanism of action of DPI-4452 lies in its ability to act as a homing device. The peptide itself possesses inhibitory activity against the enzymatic function of CAIX.[3] However, its primary therapeutic and diagnostic utility is realized when it is chelated with radionuclides. DPI-4452 incorporates a DOTA cage, a versatile chelator that can stably bind to various radioisotopes.[3][4][6][7][8][9][10] This feature allows for a "theranostic" approach, where the same targeting molecule can be used for both diagnosis and therapy by simply changing the chelated radioisotope.
For diagnostic imaging , DPI-4452 is labeled with a positron-emitting radionuclide such as Gallium-68 (⁶⁸Ga). The resulting [⁶⁸Ga]Ga-DPI-4452, when administered intravenously, circulates through the body and accumulates at sites of CAIX-expressing tumors.[1][2][3][8][11] The emitted positrons can be detected by Positron Emission Tomography (PET) scanning, providing high-resolution images of the tumor and any metastases.[2][8][11] This allows for patient selection, tumor staging, and monitoring of treatment response.[8]
For therapeutic intervention , DPI-4452 is armed with a particle-emitting radionuclide, such as the beta-emitter Lutetium-177 (¹⁷⁷Lu) or the alpha-emitter Actinium-225 (²²⁵Ac).[1][3][8][12] Once [¹⁷⁷Lu]Lu-DPI-4452 or [²²⁵Ac]Ac-DPI-4452 binds to CAIX on the surface of cancer cells, the localized emission of high-energy particles delivers a cytotoxic radiation dose directly to the tumor cells, leading to cell death and tumor growth inhibition.[3][8][12]
Quantitative Data Summary
The preclinical and early clinical data for DPI-4452 demonstrates its high affinity, selectivity, and potent anti-tumor activity.
| Parameter | Value | Moiety | Assay | Source |
| Binding Affinity (Kd) | 0.25 nM | Free Peptide | Surface Plasmon Resonance | [8] |
| 0.16 nM | natLu-complex | Surface Plasmon Resonance | [8] | |
| 0.20 nM | natGa-complex | Surface Plasmon Resonance | [8] | |
| CAIX Inhibition (IC50) | 130 nM | DPI-4452 | In vitro colorimetric assay | [3][10] |
| Selectivity | >2000 nM | natLu-DPI-4452 | Binding evaluation against CA IV, XII, XIV | [8] |
| Tumor Uptake (in vivo) | Tumor-to-kidney ratio > 1 | [¹¹¹In]DPI-4452 | SPECT/CT in HT-29 & SK-RC-52 mouse models | [8] |
| Antitumor Activity | Significant tumor growth inhibition | [¹⁷⁷Lu]Lu-DPI-4452 (100 MBq single dose or 3 x 33 MBq fractionated doses) | HT-29 & SK-RC-52 xenograft mouse models | [8] |
| Tumor growth inhibition of 56% (45 kBq) and 78% (135 kBq) | [²²⁵Ac]Ac-DPI-4452 | HT-29 xenograft mouse model | [12] | |
| Tumor growth inhibition of 57% (15 kBq), 64% (45 kBq), and 67% (135 kBq) | [²²⁵Ac]Ac-DPI-4452 | SK-RC-52 xenograft mouse model | [12] | |
| Clinical Imaging (Human) | SUVmax range of 6.8 to 211.6 at 1 hour | [⁶⁸Ga]Ga-DPI-4452 | PET/CT in ccRCC patients | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of DPI-4452.
Surface Plasmon Resonance (SPR) for Binding Affinity
Objective: To determine the binding affinity (Kd), association rate (kₐ), and dissociation rate (kd) of DPI-4452 and its radiolabeled surrogates to recombinant human CAIX.
Methodology:
-
Immobilization: Recombinant human CAIX protein is immobilized on a CM5 sensor chip via amine coupling. A reference flow cell is prepared without the protein to subtract non-specific binding.
-
Analyte Preparation: DPI-4452, natGa-DPI-4452, and natLu-DPI-4452 are prepared in a running buffer (e.g., HBS-EP+). A series of concentrations are prepared for kinetic analysis.
-
Binding Analysis: The analytes are injected over the sensor chip surface at a constant flow rate. The association is monitored in real-time by measuring the change in the refractive index at the chip surface.
-
Dissociation: After the association phase, the running buffer is flowed over the chip, and the dissociation of the analyte from the immobilized CAIX is monitored.
-
Regeneration: The sensor chip surface is regenerated using a low pH buffer to remove any remaining bound analyte.
-
Data Analysis: The resulting sensorgrams are corrected for non-specific binding using the reference flow cell data. The kinetic parameters (kₐ and kd) are determined by fitting the data to a 1:1 binding model. The equilibrium dissociation constant (Kd) is calculated as kd/kₐ.
In Vivo Tumor Growth Inhibition Studies
Objective: To evaluate the anti-tumor efficacy of radiolabeled DPI-4452 in mouse models of human cancer.
Methodology:
-
Xenograft Model Establishment: Immunocompromised mice (e.g., nude mice) are subcutaneously injected with human cancer cells known to express CAIX (e.g., HT-29 colorectal cancer cells or SK-RC-52 clear cell renal cell carcinoma cells). Tumors are allowed to grow to a palpable size.
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Animal Grouping: Mice are randomized into several groups: a vehicle control group and treatment groups receiving different doses and/or fractionation schedules of the radiolabeled DPI-4452 (e.g., [¹⁷⁷Lu]Lu-DPI-4452).
-
Treatment Administration: The therapeutic agent is administered intravenously at the specified doses and schedules.
-
Tumor Measurement: Tumor volume is measured periodically (e.g., twice weekly) using calipers. Body weight is also monitored as an indicator of toxicity.
-
Data Analysis: Tumor growth curves are plotted for each group. Tumor growth inhibition is calculated by comparing the tumor volumes of the treated groups to the control group. Statistical analysis is performed to determine the significance of the anti-tumor effect.
PET/CT and SPECT/CT Imaging in Xenograft Models
Objective: To assess the tumor-targeting ability and biodistribution of radiolabeled DPI-4452 in vivo.
Methodology:
-
Radiolabeling: DPI-4452 is radiolabeled with an imaging isotope, such as ⁶⁸Ga for PET or ¹¹¹In for SPECT.
-
Animal Preparation: Tumor-bearing mice are anesthetized.
-
Radiotracer Administration: A known amount of the radiolabeled DPI-4452 is injected intravenously.
-
Imaging: At various time points post-injection, the mice are imaged using a small-animal PET/CT or SPECT/CT scanner. The CT component provides anatomical reference images.
-
Image Analysis: The images are reconstructed, and regions of interest (ROIs) are drawn over the tumor and major organs. The radioactivity concentration in each ROI is quantified to determine the uptake of the radiotracer, often expressed as a percentage of the injected dose per gram of tissue (%ID/g). Tumor-to-organ ratios are calculated to assess targeting specificity.
Visualizing the Mechanism and Application of DPI-4452
Signaling Pathway of Radiolabeled DPI-4452
Caption: Therapeutic mechanism of [¹⁷⁷Lu]Lu-DPI-4452 targeting CAIX on a tumor cell.
Experimental Workflow for In Vivo Imaging
References
- 1. academic.oup.com [academic.oup.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. en.bio-protocol.org [en.bio-protocol.org]
- 4. Multimodality Imaging of Tumor Xenografts and Metastases in Mice with Combined Small-Animal PET, Small-Animal CT, and Bioluminescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. www-pub.iaea.org [www-pub.iaea.org]
- 6. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 7. benchchem.com [benchchem.com]
- 8. patholjournal.com [patholjournal.com]
- 9. Dual tracer imaging of SPECT and PET probes in living mice using a sequential protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cancerimagingarchive.net [cancerimagingarchive.net]
- 11. A surface plasmon resonance-based method for monitoring interactions between G protein-coupled receptors and interacting proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
